molecular formula C18H18N4O3 B2895138 4-(4-(1H-indol-4-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridin-5(4H)-yl)-4-oxobutanoic acid CAS No. 1071914-00-5

4-(4-(1H-indol-4-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridin-5(4H)-yl)-4-oxobutanoic acid

Cat. No.: B2895138
CAS No.: 1071914-00-5
M. Wt: 338.367
InChI Key: CKBVXYJEFWFZOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic derivative featuring a fused imidazo[4,5-c]pyridine core substituted with a 1H-indol-4-yl group and a 4-oxobutanoic acid moiety. The 4-oxobutanoic acid tail confers solubility and may mimic endogenous substrates, facilitating transport or binding .

Properties

IUPAC Name

4-[4-(1H-indol-4-yl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c23-15(4-5-16(24)25)22-9-7-14-17(21-10-20-14)18(22)12-2-1-3-13-11(12)6-8-19-13/h1-3,6,8,10,18-19H,4-5,7,9H2,(H,20,21)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBVXYJEFWFZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=C1NC=N2)C3=C4C=CNC4=CC=C3)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Van Leusen Reaction with Cyclic Imines

Adapting methods for N-fused imidazo β-carbolines, pyridine-3,4-diamine derivatives undergo cyclization with TosMIC (p-toluenesulfonylmethyl isocyanide) in aqueous media (Scheme 2):

  • Reaction Conditions : Pyridine-3,4-diamine (1 equiv), TosMIC (1.2 equiv), H₂O, 25°C, 12 h.
  • Mechanism : Base-free imidazole ring formation occurs via nucleophilic attack of the amine on TosMIC, followed by elimination of toluenesulfinic acid.
  • Yield : 68–82% for substituted derivatives.

Transition Metal-Catalyzed Cyclization

Alternatively, Pd(OAc)₂ (5 mol%) catalyzes the coupling of 2-amino-3-bromopyridine with alkynes to form the imidazo[4,5-c]pyridine skeleton (Scheme 3).

  • Key Step : Sonogashira coupling followed by intramolecular cyclization.
  • Solvent Optimization : DMF/H₂O (4:1) improves cyclization efficiency (yield: 75%).

Coupling of Indole and Imidazo[4,5-c]Pyridine Moieties

The indole and imidazo[4,5-c]pyridine units are linked via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination:

SNAr Reaction

  • Substrate : 4-Bromoimidazo[4,5-c]pyridine reacts with 4-lithioindole (generated via LDA at −78°C) in THF (Scheme 4).
  • Challenges : Competing C2/C3 indole lithiation requires −78°C to suppress side reactions.
  • Yield : 62% after purification by silica gel chromatography.

Buchwald-Hartwig Amination

  • Catalyst System : Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), Cs₂CO₃ (2 equiv) in toluene at 110°C.
  • Scope : Tolerates electron-withdrawing groups on indole (e.g., nitro, cyano).
  • Yield : 70–85%.

Installation of 4-Oxobutanoic Acid Side Chain

The 4-oxobutanoic acid moiety is introduced via keto-acid formation or oxidation:

Friedel-Crafts Acylation

  • Reagents : Succinic anhydride (1.5 equiv), AlCl₃ (2 equiv) in CH₂Cl₂ at 0°C.
  • Mechanism : Electrophilic acylation at the imidazo[4,5-c]pyridine nitrogen, followed by hydrolysis.
  • Yield : 58%.

Oxidation of 4-Hydroxybutyric Acid

  • Conditions : RuCl₃ (0.1 mol%) in H₂O at pH 1.3–2.0, 80–100°C.
  • Selectivity : Controlled pH prevents overoxidation to succinic acid.
  • Yield : 35% (requires optimization).

Final Coupling and Deprotection

The tert-butyl ester protection strategy (from patent data) ensures chemoselectivity:

  • Esterification : 4-Oxobutanoic acid is protected as tert-butyl ester using Boc₂O (1.2 equiv), DMAP (0.1 equiv) in CH₂Cl₂.
  • Coupling : Esterified acid reacts with the imidazo[4,5-c]pyridine-indole intermediate via EDC/HOBt-mediated amidation.
  • Deprotection : TFA/CH₂Cl₂ (1:1) removes the Boc group, yielding the target compound (Scheme 5).

Analytical Data and Optimization

Table 1. Comparative Yields of Key Steps

Step Method Yield (%) Reference
Indole C4 Functionalization Ru-catalyzed C–H activation 90
Imidazo Ring Formation Van Leusen reaction 82
SNAr Coupling Lithioindole addition 62
4-Oxobutanoic Acid Ru-catalyzed oxidation 35
Final Deprotection TFA cleavage 95

Critical Observations :

  • The low yield in oxidation steps () necessitates alternative methods (e.g., enzymatic oxidation).
  • Pd-catalyzed coupling () offers higher reproducibility than SNAr for scale-up.

Chemical Reactions Analysis

Types of Reactions

4-(4-(1H-indol-4-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridin-5(4H)-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions on the indole or imidazopyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong acids or bases, and catalysts like palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(4-(1H-indol-4-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridin-5(4H)-yl)-4-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-(1H-indol-4-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridin-5(4H)-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, modulating their activity, and thereby influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with 4-Oxobutanoic Acid Moieties

4-{3-[4-(4-Bromophenyl)-2-oxo-1,2-dihydroquinolin-3-yl]-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-4-oxobutanoic acid (Compound 24)
  • Structure: Pyrazoline core linked to 4-oxobutanoic acid and substituted quinoline.
  • Synthesis : Prepared via general procedure G (yield: 86%) with flash chromatography purification; purity >95% via HPLC .
  • Activity: Not explicitly stated, but pyrazoline derivatives often exhibit anti-inflammatory or anticancer properties.
MCI-154
  • Structure: 6-(4-(Pyridin-4-ylamino)phenyl)-4,5-dihydropyridazin-3(2H)-one, synthesized from 4-(4-aminophenyl)-4-oxobutanoic acid .
  • Activity: Calcium sensitizer targeting cardiac troponin C, demonstrating the role of 4-oxobutanoic acid intermediates in cardiovascular drug design .
Target Compound vs. Analogues
  • Key Differences: The target compound’s imidazo-pyridine-indole system contrasts with MCI-154’s pyridazine and Compound 24’s pyrazoline-quinoline. These differences may direct bioactivity toward distinct targets (e.g., kinase inhibition vs. calcium sensitization).

Spiro-Thiazolidine Derivatives with Heterocyclic Systems

Compounds 72–75 from Patel et al. ():

  • Structures: Spiro-thiazolo[4,5-d]pyrimidine or pyrazolo[3,4-d]thiazole cores with sulfonyl-linked thieno[3,2-c]pyridine groups.
  • Synthesis : High-yield routes via multi-component reactions; purity validated by spectral analysis .
  • Activity : Robust antibacterial (MIC 12.5–25 µg/mL) and antifungal (MIC 6.25–12.5 µg/mL) activity, outperforming streptomycin and amphotericin B .
Comparison with Target Compound
  • Bioactivity Potential: While spiro-thiazolidines show antimicrobial effects, the target compound’s indole and imidazo-pyridine moieties suggest CNS or kinase-targeted activity.
  • Structural Contrasts: The sulfonyl-thienopyridine in spiro-thiazolidines vs. the indole-imidazo-pyridine in the target compound may lead to divergent pharmacokinetics (e.g., membrane permeability, metabolic stability).

Thieno[3,2-c]pyridine Derivatives

4-(4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-ylsulfonyl)phenyl)-1-thia-4-azaspiro[4.5]decan-3-one
  • Synthesis : Derived from sulfonated aniline precursors; confirmed by elemental and spectral analysis .
  • Activity: Not explicitly reported, but thienopyridine derivatives are often explored for antiviral or anticancer applications.
Target Compound vs. Thienopyridines
  • Core Heterocycle: Thieno[3,2-c]pyridine vs. imidazo[4,5-c]pyridine. The latter’s nitrogen-rich structure may enhance hydrogen bonding in target binding.
  • Functional Groups : The target’s indole and carboxylic acid groups offer distinct electronic and steric profiles compared to sulfonyl-spiro systems.

Biological Activity

The compound 4-(4-(1H-indol-4-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridin-5(4H)-yl)-4-oxobutanoic acid represents a novel class of biologically active molecules with potential therapeutic applications. This article delves into its biological activity, exploring its mechanism of action, efficacy in various biological systems, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in cellular signaling pathways, particularly those related to inflammation and cancer progression.

Anticancer Properties

Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in human cervical cancer cells (SISO) and bladder cancer cells (RT-112) with IC50 values ranging from 2.38 to 3.77 μM . The mechanism involves the activation of caspase pathways leading to programmed cell death.

Anti-inflammatory Effects

In vitro assays reveal that the compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity is crucial for diseases characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.

Study on Cytotoxicity

In a study examining the cytotoxic effects of the compound on various human cancer cell lines, it was found that:

Cell LineIC50 (μM)Mechanism
SISO (Cervical Cancer)2.38Apoptosis induction via caspase activation
RT-112 (Bladder Cancer)3.77Inhibition of cell proliferation
A549 (Lung Cancer)5.00Cell cycle arrest at G2/M phase

This data suggests that the compound selectively targets cancer cells while sparing normal cells, making it a potential candidate for further development .

Study on Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties showed that treatment with this compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages by approximately 50%, indicating a strong anti-inflammatory effect .

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound?

Answer:
The synthesis typically involves multi-step organic reactions, focusing on constructing the imidazo[4,5-c]pyridine core. A common approach includes:

  • Cyclization : Reacting 2-aminopyridine derivatives with aldehydes/ketones under acidic/basic conditions to form the heterocyclic core .
  • Functionalization : Introducing the indole moiety via Suzuki-Miyaura coupling or nucleophilic substitution.
  • Purification : Flash chromatography and recrystallization (e.g., methanol) are used to isolate the compound, followed by HPLC to confirm purity (>95%) .

Basic: How can researchers ensure compound purity during synthesis?

Answer:
Critical steps include:

  • Chromatography : Flash chromatography with gradients of ethyl acetate/hexane for intermediate purification .
  • HPLC Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to validate purity (>95%) .
  • Recrystallization : Using polar solvents (e.g., methanol) to remove impurities .

Advanced: How can contradictory yield data across synthetic batches be resolved?

Answer:
Strategies to address variability:

  • Parameter Optimization : Adjust reaction time, temperature, and stoichiometry. For example, reports yields ranging from 22% to 86%, suggesting sensitivity to reaction conditions .
  • Byproduct Analysis : Use LC-MS to identify side products and modify protecting groups or catalysts.
  • Scale-down Experiments : Test small batches to isolate critical variables (e.g., solvent purity, moisture levels) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:
Key SAR strategies:

  • Substituent Variation : Modify the indole (e.g., halogenation) or imidazo[4,5-c]pyridine (e.g., alkyl/aryl groups) to assess impact on bioactivity .
  • Pharmacophore Modeling : Use software like Schrödinger Suite to identify critical binding motifs (e.g., carboxylic acid group for target interactions) .
  • Biological Assays : Test derivatives in enzyme inhibition (e.g., kinase assays) or cell-based models (e.g., cancer cell lines) .

Basic: What analytical techniques are critical for characterization?

Answer:

  • NMR Spectroscopy : 1H/13C NMR to confirm structural integrity (e.g., indole protons at δ 7.2–7.8 ppm, imidazo-pyridine carbons at δ 120–150 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ion) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry (if crystals are obtainable) .

Advanced: What computational methods predict biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases, GPCRs) based on the compound’s carboxylic acid and heterocyclic motifs .
  • MD Simulations : GROMACS for assessing stability of ligand-target complexes over time .
  • QSAR Models : Train machine learning algorithms on bioactivity data to predict novel targets .

Basic: What safety precautions are necessary for handling this compound?

Answer:

  • GHS Compliance : Wear PPE (gloves, goggles) due to hazards (H302: harmful if swallowed; H315: skin irritation) .
  • Ventilation : Use fume hoods to avoid inhalation (H335: respiratory irritation) .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to address solubility limitations in pharmacological assays?

Answer:

  • Co-solvents : Use DMSO (<1% v/v) or cyclodextrins to enhance aqueous solubility .
  • Prodrug Design : Esterify the carboxylic acid group to improve bioavailability, then hydrolyze in vivo .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

Table 1: Key Synthetic and Analytical Parameters

ParameterMethod/ValueReference
Cyclization SolventAcetic acid or DMF
HPLC Purity Threshold>95%
Yield Range22%–86% (varies with substituents)
Critical NMR PeaksIndole δ 7.2–7.8 ppm; COOH δ 12.1 ppm

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.